N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds acting as neurokinin-1 (NK1) receptor antagonists have been studied for their potential in treating conditions like depression and emesis. These compounds are designed to be orally active, highlighting the importance of solubility and the ability to cross the blood-brain barrier for effective clinical administration (Harrison et al., 2001).
Orexin Receptor Antagonism
The blockade of orexin receptors, particularly Orexin-1 and Orexin-2 receptors, has been explored for its implications in sleep modulation. Studies suggest that antagonizing these receptors can significantly impact sleep architecture, including reducing sleep latency and increasing REM sleep duration (Dugovic et al., 2009).
Antifungal Agents
Derivatives of morpholin-3-yl-acetamide, like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as broad-spectrum antifungal agents. These compounds exhibit fungicidal activity against Candida species and molds, demonstrating potential as therapeutic agents against fungal infections (Bardiot et al., 2015).
Metal Ion Sensors
Research into colorimetric and fluorogenic sensors for metal ions, such as Hg2+ and Cr3+, has led to the development of compounds that can change color or fluorescence in the presence of specific ions. This work is crucial for environmental monitoring and the detection of heavy metals in water sources (Das et al., 2012).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-14-17(23)6-5-7-18(14)25-22(29)21(28)24-13-20(26(2)3)15-8-9-19-16(12-15)10-11-27(19)4/h5-9,12,20H,10-11,13H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVZZBOBWBNEBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.